2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene

Description

Chemical Identity and Nomenclature

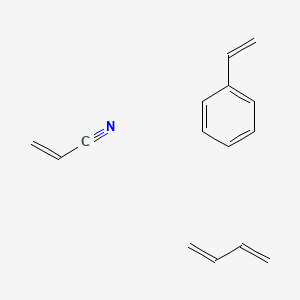

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, is a thermoplastic terpolymer more commonly recognized as acrylonitrile-butadiene-styrene (ABS) . Its chemical identity is defined by the systematic International Union of Pure and Applied Chemistry (IUPAC) name This compound. The compound is registered under multiple CAS numbers , including 9003-56-9 (base polymer) and 25120-20-1 (variant with α-methylstyrene).

Nomenclature and Synonyms

- IUPAC Name : this compound.

- Common Synonyms : ABS resin, acrylonitrile-butadiene-styrene terpolymer, styrene-acrylonitrile-butadiene copolymer.

- Trade Names : Cycolac, Terluran, and Magnum.

Table 1: Key Identifiers

| Property | Detail |

|---|---|

| CAS Number (Base Form) | 9003-56-9 |

| Molecular Formula | (C₈H₈·C₄H₆·C₃H₃N)ₓ (variable ratios) |

| Molar Mass | 211.30 g/mol (monomeric unit average) |

Structural Composition and Monomer Functionality

ABS is a two-phase copolymer comprising three monomers:

- Acrylonitrile (2-propenenitrile) : Imparts chemical resistance, thermal stability, and rigidity.

- 1,3-Butadiene : Provides toughness and impact resistance via a dispersed rubber phase.

- Styrene (ethenylbenzene) : Enhances processability, surface gloss, and dimensional stability.

Monomer Ratios and Phase Distribution

The proportions of monomers vary to tailor material properties:

The polymer structure consists of a continuous matrix of styrene-acrylonitrile (SAN) copolymer interspersed with polybutadiene rubber particles (5–30% by mass). This morphology enables synergistic mechanical properties: the SAN phase offers rigidity, while the rubber phase absorbs energy under stress.

Table 2: Monomer Contributions to ABS Properties

Historical Development and Industrial Emergence

ABS originated from mid-20th-century efforts to enhance polystyrene’s mechanical properties. Key milestones include:

- 1940s : Initial research into styrene-acrylonitrile copolymers (SAN) and rubber-modified blends.

- 1948 : Patent filed for ABS synthesis via graft copolymerization by Borg-Warner Corporation.

- 1954 : Commercial production begins under the trade name Cycolac , targeting automotive and appliance markets.

- 1960s–1970s : Expansion into extrusion and blow-molding applications, driven by advancements in polymer processing.

Industrial Adoption Drivers

- Automotive Industry : ABS replaced metal in dashboards, trim, and piping due to its lightweight durability.

- Consumer Electronics : Adoption for housings and structural components (e.g., telephones, computers).

- 3D Printing : Emergence as a filament material for fused deposition modeling (FDM) in the 21st century.

Table 3: Evolution of ABS Applications

Propriétés

IUPAC Name |

buta-1,3-diene;prop-2-enenitrile;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h2-7H,1H2;3-4H,1-2H2;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECAHXYUAAWDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C.C=CC#N.C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106758-55-8, 106677-58-1, 721435-10-5, 9003-56-9, 108146-73-2 | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, block, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106758-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-butadiene-styrene graft copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106677-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721435-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-butadiene-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-butadiene-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108146-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules/powder with a mild odor of acrylic ester; [Performance Additives MSDS] | |

| Record name | Acrylonitrile-butadiene-styrene copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.02-1.07 | |

| Record name | ABS Resin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Two USA commercial copolymer samples examined were found to contain 30 and 50 mg/kg (ppm) residual, unreacted acrylonitrile monomer. | |

| Record name | ABS Resin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

9003-56-9 | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABS Resin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mécanisme D'action

Target of Action

Acrylonitrile-Butadiene-Styrene (ABS) is a thermoplastic polymer. Its primary targets are various applications in industries such as automotive, electronics, and construction. ABS is desirable for manufacturers due to its remarkable physical properties, including good insulating properties, weldability, rigidity, impact resistance, abrasion, and strain resistance.

Mode of Action

ABS is a terpolymer made by polymerizing styrene and acrylonitrile in the presence of polybutadiene. The proportions can vary from 15% to 35% acrylonitrile, 5% to 30% butadiene, and 40% to 60% styrene. The result is a long chain of polybutadiene crisscrossed with shorter chains of poly(styrene-co-acrylonitrile). The nitrile groups from neighboring chains, being polar, attract each other and bind the chains together, making ABS stronger than pure polystyrene.

Biochemical Pathways

Research has shown that certain microorganisms and enzymes can degrade acrylic polymers, which include abs. More research is needed to fully understand these biodegradation pathways and their downstream effects.

Pharmacokinetics

It’s worth noting that abs exhibits excellent stability under load and favorable mechanical properties such as impact resistance, toughness, and rigidity.

Result of Action

The action of ABS results in a material with a unique combination of properties. The acrylonitrile contributes chemical resistance, fatigue resistance, hardness, and rigidity, while increasing the heat deflection temperature. The styrene gives the plastic a shiny, impervious surface, as well as hardness, rigidity, and improved processing ease. The polybutadiene, a rubbery substance, provides toughness and ductility at low temperatures, at the cost of heat resistance and rigidity.

Action Environment

The action of ABS can be influenced by environmental factors. For instance, the decomposition of 2,2′-azobisisobutyronitrile (AIBN), a common initiator in the polymerization of ABS, can occur at oil-water interfaces at room temperatures. The presence of fumed silica particles can enhance the interfacial initiation and the subsequent polymerization. Furthermore, the properties of ABS can be modified to improve impact resistance, toughness, and heat resistance.

Analyse Biochimique

Biochemical Properties

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This polymer can interact with various enzymes involved in the degradation and metabolism of synthetic polymers. For instance, certain esterases and hydrolases can catalyze the hydrolysis of ester bonds within the polymer matrix, leading to the breakdown of the polymer into smaller fragments. Additionally, proteins such as binding proteins and transporters can facilitate the uptake and distribution of the polymer within biological systems.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This polymer can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this polymer has been shown to alter the expression of genes involved in oxidative stress response and inflammatory pathways. Furthermore, the polymer can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this polymer can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the polymer can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the polymer can activate signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This polymer is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly under conditions of high temperature and oxidative stress. Long-term exposure to the polymer has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the polymer may have minimal effects on cellular function and overall health. At higher doses, the polymer can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the polymer exhibits a dose-dependent increase in toxicity, with significant adverse effects occurring at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and metabolism. Enzymes such as esterases and hydrolases play a crucial role in breaking down the polymer into smaller fragments, which can then be further metabolized by other enzymes. The polymer can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These proteins facilitate the uptake of the polymer into cells and its subsequent distribution to different cellular compartments. The polymer can accumulate in specific tissues, depending on its interactions with transporters and binding proteins, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This polymer can be directed to specific cellular compartments, such as the endoplasmic reticulum, lysosomes, and mitochondria, where it can exert its effects on cellular function. The localization of the polymer within these compartments can impact its activity and function, leading to changes in cellular processes and overall cell health.

Activité Biologique

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, commonly known as acrylonitrile-butadiene-styrene (ABS), is a widely used thermoplastic polymer. This compound is synthesized through the polymerization of three monomers: acrylonitrile (2-propenenitrile), butadiene, and styrene. The unique combination of these components imparts specific physical and chemical properties that influence its biological activity.

Chemical Structure and Properties

The molecular structure of this copolymer consists of alternating units from the three monomers, leading to a high molecular weight polymer. Its chemical formula can be represented as a complex arrangement of these monomers, contributing to its mechanical strength, thermal stability, and resistance to chemicals. These properties make it suitable for various applications in industries such as automotive, electronics, and consumer goods.

Toxicological Profile

The biological activity of 2-propenenitrile polymers has been assessed through various studies focusing on their toxicity and potential health effects. Key findings include:

- Acute Toxicity : The compound is classified as having low acute toxicity. It is not classified as harmful through oral or dermal exposure based on available data .

- Irritation Potential : Skin irritation has been noted in some studies, indicating that while the polymer may not be highly toxic, it can cause mild irritation upon contact .

- Carcinogenicity : Current assessments indicate that the polymer is not classified as a carcinogen .

Biocompatibility

Research has shown that ABS exhibits favorable biocompatibility characteristics, making it suitable for certain biomedical applications. For instance:

- Medical Devices : ABS is utilized in the fabrication of various medical devices due to its mechanical properties and ease of sterilization.

- Drug Delivery Systems : The polymer's ability to form stable matrices allows for its use in controlled drug release applications.

Case Study 1: Medical Applications

A study investigated the use of ABS in the development of a drug delivery system for anti-cancer agents. The results indicated that the polymer could effectively encapsulate the drug while providing controlled release over an extended period. This property enhances the therapeutic efficacy while minimizing side effects associated with conventional delivery methods.

Case Study 2: Environmental Impact

Another study focused on the biodegradability of ABS in different environmental conditions. While ABS is not inherently biodegradable, modifications to its structure have shown promise in enhancing its degradation rate when subjected to specific microbial environments. This finding is crucial for addressing environmental concerns associated with plastic waste .

Data Tables

The following table summarizes key biological activity parameters related to 2-propenenitrile polymers:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

ABS is part of a broader family of styrenic and nitrile-based copolymers. Below is a detailed comparison with structurally or functionally analogous polymers:

ABS vs. Methyl Methacrylate-Acrylonitrile-Butadiene-Styrene (MABS)

CAS No.: 9010-94-0 (Butadiene-Methyl methacrylate-styrene-acrylonitrile copolymer) . Structural Difference: Incorporates methyl methacrylate (MMA) instead of styrene in part of the polymer chain. Properties:

- Enhanced transparency (up to 90% light transmission) due to MMA’s amorphous structure.

- Reduced UV resistance compared to ABS.

- Lower impact strength but improved surface hardness.

Applications : Transparent automotive parts, cosmetic packaging .

ABS vs. Acrylonitrile-Styrene-Acrylate (ASA)

Structural Difference: Replaces butadiene with acrylate rubber (e.g., butyl acrylate). Properties:

ABS vs. Carboxyl-Terminated ABS (CT-ABS)

CAS No.: 25265-19-4 (2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile) . Structural Difference: Incorporates acrylic acid monomers, introducing carboxyl (-COOH) groups. Properties:

- Improved adhesion to metals and polar substrates.

- Higher chemical reactivity for cross-linking applications.

Applications : Adhesives, coatings, and compatibilizers in polymer blends .

ABS vs. Brominated ABS

CAS No.: 1195978-93-8 (Benzene ethenyl-, polymer with 1,3-butadiene, brominated) . Structural Difference: Bromine atoms are grafted onto the styrene units. Properties:

- Flame-retardant (meets UL94 V-0 standards).

- Reduced mechanical strength due to bromine’s plasticizing effect.

Applications : Electronics housings, fire-resistant building materials .

Data Tables

Table 1: Comparative Properties of ABS and Analogous Polymers

| Polymer Type | CAS No. | Key Monomers | Impact Strength (J/m) | UV Resistance | Thermal Stability (°C) |

|---|---|---|---|---|---|

| ABS | 9003-56-9 | AN, BD, ST | 200–400 | Moderate | 80–100 |

| MABS | 9010-94-0 | AN, BD, ST, MMA | 150–250 | Low | 70–90 |

| CT-ABS | 25265-19-4 | AN, BD, ST, AA | 180–300 | Moderate | 85–105 |

| Brominated ABS | 1195978-93-8 | AN, BD, ST, Br | 100–200 | Low | 75–95 |

Research Findings and Industrial Implications

- Degradation : ABS is susceptible to hydrolysis and oxidation, whereas carboxyl-terminated ABS shows improved resistance to esterase-mediated degradation .

- Recycling : Brominated ABS poses challenges due to bromine toxicity, requiring specialized recycling protocols .

- Innovations: Hydrogenated ABS (CAS 26603-97-4) exhibits enhanced UV stability, expanding its use in outdoor applications .

Méthodes De Préparation

Catalytic System and Reaction Conditions

The foundational step in ABS production involves synthesizing polybutadiene, which serves as the elastomeric backbone for subsequent grafting. A continuous bulk polymerization process for 1,3-butadiene is detailed in patent CS276986B6. This method employs a ternary catalytic system:

-

Organoaluminum compound : Acts as a co-catalyst.

-

Nickel salt : Primary catalyst for cis-1,4-polybutadiene formation.

-

Fluorine-containing compound : Regulates molecular weight.

Reaction parameters include:

-

Temperature : 10–130°C, maintained via evaporative cooling of unreacted butadiene.

-

Pressure : Sufficient to keep butadiene in liquid phase.

-

Conversion rate : ≥60% to ensure high yield.

Table 1: Bulk Polymerization Parameters for 1,3-Butadiene

| Parameter | Value/Range |

|---|---|

| Catalyst system | Ni salt, organoaluminum, fluorine compound |

| Temperature | 10–130°C |

| Pressure | 0.1–1.5 MPa |

| Molecular weight regulators | cis-2-butene, allene, hydrogen |

| Conversion | ≥60% |

Mechanism and Kinetics

The nickel-based catalyst selectively promotes cis-1,4-addition of butadiene, achieving >90% cis-content. The fluorine compound moderates chain growth by terminating active sites, ensuring controlled molecular weight (Mn = 50,000–200,000 g/mol). Evaporative cooling mitigates exothermic heat, enabling continuous operation without thermal degradation.

Terpolymerization with Acrylonitrile and Styrene

Graft Copolymerization Strategy

ABS is typically synthesized via a two-stage process:

-

Polybutadiene synthesis : As described in Section 1.

-

Grafting of styrene and acrylonitrile : Radical-initiated copolymerization onto the polybutadiene backbone.

While the provided sources focus on butadiene polymerization, industry-standard methods for grafting involve:

-

Emulsion polymerization : Polybutadiene latex is mixed with styrene, acrylonitrile, and a radical initiator (e.g., potassium persulfate).

-

Temperature : 50–80°C to balance reaction rate and stability.

-

Monomer ratio : 15–35% acrylonitrile, 40–60% styrene, 5–30% butadiene.

Molecular Weight Regulation

Role of Chain Transfer Agents

The patent CS276986B6 highlights alpha-olefins (e.g., cis-2-butene, allene) and hydrogen as effective chain transfer agents. These compounds cap growing polymer chains, reducing Mn while maintaining narrow polydispersity (Đ = 1.5–2.5). For ABS, similar regulators ensure processability and mechanical strength.

Table 2: Molecular Weight Regulators and Effects

| Regulator | Function | Effect on Mn |

|---|---|---|

| cis-2-Butene | Chain transfer | Reduces by 20–40% |

| Hydrogen | Termination via H abstraction | Reduces by 30–50% |

| 1,4-Pentadiene | Crosslinking suppression | Stabilizes Đ |

Industrial-Scale Production

Continuous vs. Batch Processes

The continuous bulk method in CS276986B6 offers advantages for ABS precursor synthesis:

-

Throughput : 5–10 tons/hr in modular reactors.

-

Energy efficiency : Evaporative cooling reduces external cooling needs.

-

Purity : Minimal solvent residues vs. emulsion methods.

Quality Control Metrics

Key parameters monitored during production include:

-

Cis-1,4 content : ≥90% for elastomeric properties.

-

Gel permeation chromatography (GPC) : Đ < 2.5.

Emerging Techniques and Innovations

Advanced Catalytic Systems

Recent patents explore vanadium-based catalysts for higher acrylonitrile incorporation (>30%) without phase separation. These systems operate at 60–80°C, enabling single-reactor terpolymerization.

Sustainable Production

Bio-derived butadiene and styrene are being tested to reduce reliance on petrochemicals. Pilot studies report comparable polymer properties at 20–30% bio-monomer content.

Q & A

Q. What synthesis methods are optimal for controlling molecular weight distribution in 2-propenenitrile-based terpolymers?

The molecular weight distribution of this terpolymer is influenced by the polymerization method. Emulsion polymerization allows precise control over molecular weight via surfactant concentration and initiator selection, producing a narrow polydispersity index (PDI < 2.0) . Suspension polymerization offers moderate control but requires optimization of stabilizers to prevent coalescence. Bulk polymerization, while efficient, often results in broad molecular weight distributions (PDI > 3.0) due to limited heat dissipation. For reproducible synthesis, emulsion methods are recommended for applications requiring uniform mechanical properties .

Q. How can the monomer sequence distribution in this terpolymer be characterized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies monomer sequence arrangements by analyzing chemical shifts corresponding to acrylonitrile (δ 3.0–3.5 ppm), butadiene (δ 5.0–5.5 ppm), and styrene (δ 6.5–7.5 ppm) units . Fourier-Transform Infrared (FTIR) spectroscopy complements this by detecting nitrile (C≡N, ~2240 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) functional groups. Gel Permeation Chromatography (GPC) with multi-angle light scattering further quantifies molecular weight and branching .

Advanced Research Questions

Q. How can conflicting data on thermal degradation temperatures be resolved?

Discrepancies in reported degradation temperatures (e.g., 250–300°C) arise from differences in copolymer composition and analytical conditions. Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres reveals distinct degradation pathways: acrylonitrile segments degrade via cyclization (~300°C), while butadiene units oxidize at lower temperatures (~200°C) . Differential Scanning Calorimetry (DSC) should be paired with TGA to correlate weight loss with endothermic/exothermic events. Standardizing heating rates (e.g., 10°C/min) and sample preparation (e.g., solvent purification) minimizes variability .

Q. What methodologies assess the environmental impact of terpolymer degradation byproducts?

Aquatic toxicity testing using Pimephales promelas (fathead minnow) reveals an LC₅₀ of 11.5 mg/L for 96-hour exposure, indicating moderate toxicity . To evaluate bioaccumulation potential, use high-performance liquid chromatography (HPLC) to quantify residual monomers (e.g., acrylonitrile, SML ≤ 0.02 mg/kg) in leachates . Long-term biodegradability studies should employ OECD 301B (CO₂ evolution) or ISO 14851 (respirometry) under controlled microbial conditions .

Q. How do additives in food packaging interact with this terpolymer?

Plasticizers (e.g., phthalates) and stabilizers can migrate into the polymer matrix, altering glass transition temperatures (Tg). Use Dynamic Mechanical Analysis (DMA) to measure Tg shifts (±5°C) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect hydrogen bonding between additives and nitrile groups . Compliance with GB9685-2008 standards requires testing additive migration levels using food simulants (e.g., 50% ethanol) at 40°C for 10 days, followed by GC-MS quantification .

Q. How can copolymer variants incorporating maleic anhydride or carboxylated monomers be designed?

Introducing maleic anhydride (e.g., CAS 27288-99-9) enhances hydrophilicity via ring-opening reactions during polymerization. For carboxylated variants (e.g., CAS 25265-19-4), graft copolymerization with acrylic acid introduces -COOH groups, improving adhesion properties . Monitor reaction kinetics using in-situ FTIR to ensure >90% monomer conversion. Mechanical testing (tensile strength, elongation at break) should compare modified vs. unmodified polymers to validate performance gains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.